molecular formula C18H10Cl2F3N3OS B2432465 2-chloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]pyridine-3-carboxamide CAS No. 1024069-88-2

2-chloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]pyridine-3-carboxamide

Cat. No.: B2432465
CAS No.: 1024069-88-2
M. Wt: 444.25
InChI Key: ULGCGHAEJJOCOR-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]pyridine-3-carboxamide” is a complex organic molecule that contains several functional groups including a carboxamide, a sulfanyl group, and a trifluoromethyl group. It also contains two pyridine rings, which are six-membered rings with one nitrogen atom .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it likely involves several steps including the formation of the pyridine rings, the introduction of the chloro and trifluoromethyl groups, and the formation of the sulfanyl and carboxamide groups .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups and two aromatic rings. The presence of the trifluoromethyl group could introduce some steric hindrance and could affect the overall shape and reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could increase its solubility in polar solvents, while the presence of the aromatic rings could increase its stability .

Scientific Research Applications

Glycine Transporter 1 Inhibition

The compound 2-chloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]pyridine-3-carboxamide has been explored in the context of glycine transporter 1 (GlyT1) inhibition. This application is significant in the field of neuroscience, particularly in the modulation of neurotransmitter levels. For instance, a related compound, 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, demonstrated potent GlyT1 inhibitory activity and favorable pharmacokinetics, influencing glycine levels in the cerebrospinal fluid of rats (Yamamoto et al., 2016).

Synthesis Optimization

The synthesis of structurally similar compounds has been a focus of research, aiming to optimize reaction conditions and improve yields. For example, improvements in the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, a compound with structural similarities, were achieved by fine-tuning the reaction parameters, resulting in high yield and purity (Song, 2007).

Potential Antidepressant and Nootropic Agents

Research into Schiff's bases and 2-azetidinones of isonocotinyl hydrazone, which includes structurally related compounds, has indicated potential antidepressant and nootropic effects. These compounds were synthesized using novel methods and tested for their pharmacological activity, showing significant antidepressant and nootropic activities in a dose-dependent manner (Thomas et al., 2016).

Inhibition of NF-kappaB and AP-1 Gene Expression

The inhibition of NF-kappaB and AP-1 gene expression has been studied using compounds related to this compound. These inhibitors have potential applications in the modulation of transcription factors, which can have implications in inflammatory and autoimmune diseases (Palanki et al., 2000).

Functionalization and Derivative Synthesis

The functionalization and synthesis of derivatives of chloro(trifluoromethyl)pyridines, including compounds with structural similarities to the target compound, have been a subject of study. This research is significant in creating novel compounds with potential applications in various fields of chemistry and pharmacology (Cottet & Schlosser, 2004).

Synthesis of N-Alkyl-4-chloro-2-pyridine Carboxamide

The synthesis of N-alkyl-4-chloro-2-pyridine carboxamides, which are structurally related to the target compound, has been explored, involving chlorination and esterification reactions. This research is relevant in expanding the repertoire of pyridine derivatives for various applications (Qing-cai, 2011).

Mechanism of Action

The mechanism of action of this compound is not known without specific context. If it’s used as a pharmaceutical or agrochemical agent, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for this compound would depend on its intended use. If it’s being investigated for use in pharmaceuticals or agrochemicals, future research could focus on improving its efficacy, reducing any side effects, or finding new applications .

Properties

IUPAC Name

2-chloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2F3N3OS/c19-14-8-10(18(21,22)23)9-25-17(14)28-12-5-3-11(4-6-12)26-16(27)13-2-1-7-24-15(13)20/h1-9H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGCGHAEJJOCOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)NC2=CC=C(C=C2)SC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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